2-Ethylpyridine

Description

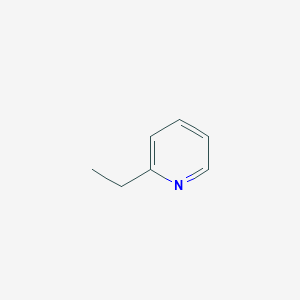

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGMCIBEHEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021844 | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.89 [mmHg] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-71-0, 28631-77-8 | |

| Record name | 2-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06X1W46PYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylpyridine and Its Derivatives

Classical and Conventional Synthesis Routes

Alkylation of Pyridine (B92270) Precursors (e.g., 2-methylpyridine)

A primary strategy for synthesizing 2-ethylpyridine involves the alkylation of more readily available pyridine precursors, such as 2-methylpyridine (B31789) (α-picoline).

The gas-phase methylation of 2-methylpyridine using methanol (B129727) is an economically viable route to this compound. google.com This process typically involves passing a vaporous mixture of the reactants, often diluted with an inert gas like nitrogen, over a solid catalyst at elevated temperatures. google.com

One patented process describes the use of a catalyst composition of silicon dioxide and an oxide of a lanthanide series element. google.com The reaction is conducted at temperatures ranging from 200°C to 600°C. google.com In a specific example, a molar mixture of methanol and 2-methylpyridine passed over a catalyst at 480°C resulted in a 47 mol % conversion of 2-methylpyridine with a high selectivity of 93 mol % for this compound. google.com Increasing the calcination temperature of the catalyst can further enhance the conversion rate. google.com

Another approach utilizes zeolites, such as Na+, K+, Rb+, or Cs+ exchanged X- or Y-type zeolites, for the vapor-phase alkylation of picolines with methanol. jst.go.jp These reactions, conducted at high temperatures, yield a mixture of products including ethylpyridines and vinylpyridines. jst.go.jp

A different catalytic system involves ammonium (B1175870) halides in a homogeneous liquid-phase alkylation of picolines with alcohols like methanol or ethanol (B145695) at temperatures between 320-335°C. researchgate.net

| Catalyst System | Reactants | Temperature (°C) | Conversion of 2-Methylpyridine | Selectivity for this compound |

| SiO₂ and Lanthanide Oxide | 2-Methylpyridine, Methanol | 480 | 47 mol % | 93 mol % |

| CsY Zeolite | Pyridine, Methanol | 450 | - | Highest yield of ethylpyridines |

| Ammonium Halide | α-Picoline, Methanol | 320-335 | - | - |

This table provides a summary of different catalytic systems for the methylation of pyridine precursors.

A well-established, though perhaps less industrially scalable, method for preparing this compound is the Chichibabin reaction. google.com This involves reacting 2-picoline with an alkyl halide, such as methyl chloride, in the presence of a strong base like sodamide. google.com While effective for laboratory synthesis, this method's utility on an industrial scale is limited by unsatisfactory yields and the high cost of reagents. google.comgoogle.com

An alternative approach involves the use of organometallic reagents. For instance, reacting 2-picoline with n-butyllithium generates (2-pyridylmethyl)lithium, which can then react with alkyl halides to form 2-alkylpyridines. ontosight.aiescholarship.org Similarly, ether-free alkylmagnesium halides can react with pyridine to produce 2-alkylpyridines. rsc.org

Condensation reactions provide another avenue for the synthesis of this compound and its derivatives. One method involves the reaction of 2-methylpyridine with formaldehyde (B43269). google.comgoogle.com This reaction can proceed via a 2-hydroxy-ethyl-pyridine intermediate, which then dehydrates to form 2-vinylpyridine (B74390). google.com Subsequent hydrogenation is required to obtain this compound. google.com The reaction of 2-methylpyridine with formaldehyde can be carried out in the presence of an organic base, such as triethylene diamine, under pressure. google.com

The condensation of 2-methyl-5-ethylpyridine with formaldehyde at elevated temperatures and pressures can also be used to produce chain-extended hydroxyethylpyridines, although yields may be poor. nih.govbeilstein-journals.org

Formation from Aldehyde-Ammonia Condensations

The Chichibabin pyridine synthesis, a condensation reaction of aldehydes and ammonia (B1221849), is a fundamental method for producing pyridine rings. wikipedia.org Specifically, 5-ethyl-2-methylpyridine (B142974) can be produced from the reaction of paraldehyde (B1678423) and ammonia. wikipedia.org This reaction is often carried out industrially at high temperatures (200–300 °C) and pressures (12–13 MPa) in the presence of a catalyst, such as ammonium acetate (B1210297), yielding about 70% of the desired product along with other pyridine bases. rsc.org

Another variation involves the reaction of acetaldehyde (B116499) with an aqueous ammonium salt solution, such as ammonium acetate or ammonium phosphate (B84403), in a pressure reactor to produce 2-methyl-5-ethylpyridine. google.com A novel route explores the synthesis of 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) in the presence of a promoter like ammonium acetate to adjust the pH. rsc.org

| Reactants | Catalyst/Promoter | Key Product |

| Paraldehyde, Ammonia | Ammonium Acetate | 2-Methyl-5-ethylpyridine |

| Acetaldehyde, Aqueous Ammonium Salt | Ammonium Acetate/Phosphate | 2-Methyl-5-ethylpyridine |

| Acetaldehyde Ammonia Trimer (AAT) | Ammonium Acetate | 2-Methyl-5-ethylpyridine |

This table summarizes key reactants and catalysts in aldehyde-ammonia condensation routes leading to a precursor of this compound.

Preparation from 2-Vinylpyridine via Hydrogenation

This compound can be readily prepared by the hydrogenation of 2-vinylpyridine. google.com This method is particularly relevant as 2-vinylpyridine is an intermediate in some of the synthetic routes starting from 2-methylpyridine. google.com The hydrogenation step effectively saturates the vinyl group to an ethyl group.

Electrocatalytic hydrogenation offers a modern approach. In this method, both the aromatic ring and the double bond of 2-vinylpyridine can be hydrogenated, leading to the formation of 2-ethylpiperidine. nih.gov However, selective hydrogenation of the vinyl group is also possible. For instance, a method using an iridium-containing catalyst has been developed for the selective hydrogenation of 2-chloro-5-vinylpyridine (B115529) to 2-chloro-5-ethylpyridine (B134761) with high selectivity and yield. google.com

Advanced and Green Synthesis Approaches

The synthesis of this compound and its derivatives has evolved significantly, with modern research focusing on advanced methodologies that offer greater efficiency, selectivity, and sustainability. These approaches often leverage transition metal catalysis and adhere to the principles of green chemistry to overcome the limitations of classical synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex molecules through novel bond formations. For pyridine derivatives, these methods allow for direct functionalization that is often more step- and atom-economical than traditional approaches. acs.org

Manganese is an attractive catalytic metal due to its high natural abundance, low cost, and low toxicity compared to other transition metals. princeton.edu While direct manganese-catalyzed cross-coupling to introduce an ethyl group onto a pyridine ring is an area of ongoing research, manganese plays a crucial role in related C-C bond-forming reactions. Specifically, manganese powder is often used as a highly effective reducing agent in nickel-catalyzed cross-coupling reactions of 2-halopyridines with other aryl halides. researchgate.net In these systems, a NiBr₂(2,2'-bipyridine) complex can catalyze the coupling in the presence of manganese dust, allowing for the synthesis of various functionalized 2-arylpyridines from their corresponding halides in moderate to excellent yields. researchgate.net

Another advanced manganese-catalyzed method involves the direct oxidation of the methylene (B1212753) (CH₂) group adjacent to the pyridine ring. rsc.org For instance, this compound can be oxidized using a Mn(OTf)₂ catalyst with an oxidant like t-BuOOH. rsc.org This highlights the versatility of manganese in activating the C-H bonds of the ethyl group for further functionalization. rsc.org

Table 1: Representative Ni-Catalyzed, Mn-Mediated Cross-Coupling of 2-Halopyridines

| 2-Halopyridine Substrate | Coupling Partner (Aryl Halide) | Catalytic System | Product Type | Reported Yield |

|---|---|---|---|---|

| 2-Bromopyridine | p-Methoxycarbonyl Phenyl Bromide | NiBr₂(bpy) / Mn powder | 2-Arylpyridine | Good |

| 2-Chloropyridine (B119429) | Aryl Bromide (electron-donating groups) | Ni-complex / Electrochemical | 2-Arylpyridine | Moderate to Good |

This table is illustrative of the types of reactions described in the literature. researchgate.netacs.org bpy = 2,2'-bipyridine.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for synthesizing complex heterocyclic systems. acs.org A notable application involves a cooperative catalytic system with copper for the transformation of 2-ethylpyridines into quinolizinium (B1208727) salts. acs.orgresearchgate.net In this process, this compound is first converted in situ to 2-vinylpyridine. acs.org Subsequently, a Rh(III) catalyst mediates a pyridine-directed C(sp²)–H activation of the vinyl group and its annulation with an alkyne. acs.orgresearchgate.net

The proposed mechanism involves the initial coordination of the rhodium catalyst to the pyridine nitrogen. beilstein-journals.org This is followed by C-H activation to form a five-membered rhodacycle intermediate. beilstein-journals.org Insertion of the alkyne into the Rh-C bond creates a seven-membered rhodacycle, which then undergoes reductive elimination to yield the final quinolizinium salt product and regenerate the active catalyst. acs.org This methodology demonstrates high functional group tolerance and provides the products in good yields. acs.orgacs.org

The rhodium-catalyzed annulation described above is critically enabled by an initial copper-mediated transformation of the ethyl group. acs.orgresearchgate.net Detailed mechanistic studies suggest that the process begins with a copper-promoted C(sp³)–H hydroxylation of the ethyl group on this compound. acs.org This generates a 2-(pyridin-2-yl)ethanol intermediate, which then undergoes dehydration to form 2-vinylpyridine in situ. acs.orgresearchgate.net This vinylpyridine is the active substrate for the subsequent Rh(III)-catalyzed C-H activation step. acs.org This cooperative bimetallic system, where copper facilitates the formation of the key unsaturated intermediate from a stable saturated starting material, represents an elegant and efficient synthetic strategy. acs.org

Direct C(sp3)–H Allylation of 2-Alkylpyridines

Direct functionalization of the C(sp³)–H bonds of alkyl groups on pyridine rings is a highly desirable but challenging transformation. An advanced, catalyst-free method has been developed for the direct allylic alkylation of 2-alkylpyridines, including this compound, using Morita-Baylis-Hillman (MBH) carbonates as the allyl source. researchgate.netnih.govbeilstein-archives.org This reaction proceeds cleanly at 80 °C in acetonitrile (B52724) (CH₃CN) without the need for a base or a transition-metal catalyst. nih.govbeilstein-journals.org

The plausible reaction mechanism involves a tandem sequence beginning with an Sₙ2' type nucleophilic substitution, followed by an aza-Cope rearrangement. researchgate.netnih.gov This method is operationally simple and provides a straightforward strategy for the allylic functionalization of 2-alkylpyridine derivatives, with reported yields ranging from 26% to 91% depending on the specific substrates used. researchgate.netnih.gov The reaction tolerates various alkyl substituents on the 2-alkylpyridines. researchgate.net

Table 2: Substrate Scope for Catalyst-Free C(sp³)–H Allylation of 2-Alkylpyridines with an MBH Carbonate

| 2-Alkylpyridine Substrate (R-group) | Reaction Time (h) | Product Yield |

|---|---|---|

| Ethyl (this compound) | 12 | 91% |

| Methyl (2-picoline) | 12 | 85% |

| Propyl (2-propylpyridine) | 20 | 61% |

| Butyl (2-butylpyridine) | 20 | 71% |

| Methyl (2,4-lutidine) | 12 | 39% |

| Methyl (2,6-lutidine) | 24 | Trace |

Data synthesized from findings reported in the literature for the reaction of various 2-alkylpyridines with a model MBH carbonate. researchgate.netnih.govbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies for pyridine compounds. vivekanandcollege.ac.inresearchgate.net Key principles evident in the advanced methodologies for this compound and its derivatives include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The transition metal-catalyzed reactions described, such as those using rhodium, copper, and manganese, exemplify this principle by enabling efficient transformations with only small amounts of catalyst. princeton.edursc.orgacs.org

Reduce Derivatives: Unnecessary derivatization and the use of protecting groups should be avoided, as these steps require additional reagents and generate waste. vivekanandcollege.ac.inacs.org Direct C-H activation and functionalization strategies, such as the direct allylation of the ethyl group or the cooperative Cu/Rh-catalyzed annulation, are prime examples of this principle. acs.orgresearchgate.net They bypass the need to pre-functionalize the starting materials (e.g., by halogenation or conversion to an organometallic reagent), leading to shorter, more efficient, and less wasteful synthetic sequences. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. researchgate.net Research into manganese-catalyzed oxidation has demonstrated the potential to use water as a solvent, which is a benign and environmentally friendly choice. rsc.org

Coordination Chemistry and Metal Complexes of 2 Ethylpyridine

2-Ethylpyridine as a Ligand in Metal Complexes

This compound typically engages with metal ions through its single nitrogen donor atom, which influences its coordination modes. The steric hindrance presented by the ethyl group at the 2-position can also play a role in the geometry and stability of the resulting metal complexes.

The most prevalent coordination mode for this compound is as a monodentate ligand. In this arrangement, it binds to a single metal center through the nitrogen atom of the pyridine (B92270) ring. A well-documented example is the mononuclear complex trans-[CuCl₂(etpy)₂] (where etpy = this compound). X-ray analysis reveals that in this complex, the copper(II) ion is four-coordinated, bonded to two this compound ligands and two chloride anions in a trans configuration. The Cu-N bond distances are approximately 1.994 Å, which is consistent with typical copper(II)-pyridine interactions. This monodentate coordination is characteristic of simple pyridine derivatives that lack additional donor groups.

Due to its chemical structure, which contains only one nitrogen donor atom and a non-coordinating ethyl group, this compound is unable to function as a chelating ligand on its own. Chelation requires a ligand to bind to a central metal ion

Applications of this compound Metal Complexes in Catalysis

Metal complexes incorporating this compound and its derivatives have demonstrated notable potential in the field of catalysis. These complexes leverage the electronic and steric properties of the this compound ligand to facilitate a variety of chemical transformations. The coordination of the pyridine nitrogen to a metal center can modulate the metal's reactivity, making it an effective catalyst for specific organic reactions.

Research has shown that complexes synthesized from derivatives of this compound are active catalysts for carbon-carbon bond-forming reactions. For instance, a series of metal complexes involving a this compound derivative, 5-amino-2-ethylpyridine-2-carboximidate, have been successfully synthesized and characterized. ias.ac.in These complexes, featuring metals such as copper(II), cobalt(II), nickel(II), and manganese(II), were investigated for their catalytic efficacy in the Henry reaction, a classic method for forming C-C bonds through the nitroaldol reaction. ias.ac.in The study revealed that these complexes achieved good catalytic effects, with product yields ranging from 69% to 87%, highlighting the role of the coordinated metal ion in promoting the reaction. ias.ac.in

Table 1: Catalytic Activity of 5-amino-2-ethylpyridine-2-carboximidate Metal Complexes in the Henry Reaction ias.ac.in

| Metal Ion | Complex Structure | Catalytic Yield (%) |

| Copper(II) | [NH₂EtPyCuCl₂(CH₃OH)]·H₂O | 87 |

| Cobalt(II) | (NH₂EtPyHCl)₃Co₃·3H₂O | 75 |

| Nickel(II) | (NH₂EtPy)₂(H₂O)Ni | 69 |

| Manganese(II) | (NH₂EtPy)₂(H₂O)Mn | 78 |

Note: NH₂EtPy refers to 5-amino-2-ethylpyridine-2-carboximidate.

Biological and Medicinal Relevance of this compound Coordination Compounds

Coordination compounds of this compound have emerged as a subject of interest in medicinal chemistry, particularly for their potential anticancer and antimicrobial properties. The biological activity of these metal complexes is often linked to the synergy between the metal ion and the organic ligand.

Studies on copper(II) complexes containing this compound have shown significant in vitro cytotoxicity against various human cancer cell lines. nih.govnih.govrsc.org The cytotoxic effects of these compounds were evaluated against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF7), and human prostate carcinoma (DU-145). nih.govnih.gov The research indicated that these complexes could induce cell death in cancer cells. nih.govrsc.org For instance, one of the copper(II) complexes, when loaded into micelles to improve solubility, was found to cause cell death in DU-145 prostate cancer cells by decreasing the mitochondrial membrane potential and generating a high level of reactive oxygen species. nih.govrsc.org Importantly, the cytotoxicity was also tested against normal cell lines, such as human embryonic kidney (HEK293T) and human keratinocyte (HaCat), to assess selectivity. nih.gov

Furthermore, the interaction of this compound complexes with biological macromolecules is a key aspect of their medicinal potential. The chirality of square planar platinum(II) and palladium(II) complexes featuring this compound ligands has been shown to play a significant role in their mechanism of interaction with DNA. nih.gov This suggests a potential pathway for their anticancer action, similar to other platinum-based chemotherapy drugs.

In addition to anticancer research, derivatives of this compound have been incorporated into complexes with other metals, such as gold, to explore their antimicrobial capabilities. Gold(III) complexes with a related ligand, 2-(hydroxyethyl)pyridine, have demonstrated significant anticancer activity. nih.gov Another study on gold complexes with 2-(1-ethyl-benzyl)pyridine revealed promising antibacterial and antibiofilm properties against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumoniae) bacteria. researchgate.net

Table 2: Investigated Biological Activity of this compound and Related Coordination Compounds

| Complex/Compound | Metal Ion | Investigated Activity | Target Cell Lines / Organisms | Key Finding | Reference |

| Copper(II) complexes with this compound | Copper(II) | Anticancer | A549 (lung), MCF7 (breast), DU-145 (prostate), HEK293T (normal), HaCat (normal) | Demonstrated in vitro cytotoxicity against cancer cell lines. nih.govnih.gov | nih.govnih.gov |

| Platinum(II) and Palladium(II) complexes with this compound | Platinum(II), Palladium(II) | DNA Interaction | Not specified | Chirality of the complexes is important for the interaction mechanism with DNA. nih.gov | nih.gov |

| Gold complexes with 2-(1-ethyl-benzyl)pyridine | Gold(III) | Antibacterial | E. coli, K. pneumoniae, S. aureus, S. pyogenes | Showed inhibitory and antibiofilm effects against pathogenic bacteria. researchgate.net | researchgate.net |

| Gold(III) complex with 2-(hydroxyethyl)pyridine | Gold(III) | Anticancer | A549 (lung), MCF-7 (breast) | Possesses significant anticancer activity. nih.gov | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for characterizing the molecular structure of 2-Ethylpyridine. rsc.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in bonds with changing dipole moments. rsc.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecule's polarizability. rsc.org Together, they offer a comprehensive vibrational fingerprint of the compound. ipb.pt

The infrared and Raman spectra of this compound have been measured in the liquid state, allowing for the assignment of all fundamental vibrational frequencies. The ethyl group introduces its own characteristic vibrations, which couple with the modes of the pyridine (B92270) ring. The assignments draw comparisons with related molecules like methylpyridines and ethylbenzene. A detailed assignment of these modes provides a definitive spectroscopic signature for the molecule.

Table 1: Selected Fundamental Vibrational Frequencies of this compound (Liquid State)

| Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment Description |

|---|---|---|

| 3072s | 3064m | C-H stretching (aromatic) |

| 2970s | 2971m | C-H stretching (ethyl -CH₃) |

| 2936s | 2938s | C-H stretching (ethyl -CH₂) |

| 1595s | 1589s | Ring stretching |

| 1573s | 1568m | Ring stretching |

| 1479s | 1457m | Ring stretching / -CH₂ deformation |

| 1438s | 1440m | Ring stretching |

| 1221s | - | C-H in-plane bend |

| 1147s | 1147w | C-H in-plane bend |

| 1049s | 1049s | Ring breathing / C-C stretch |

| 995s | 995s | Ring breathing |

| 784s | 784s | C-H out-of-plane bend |

| 500m | 500m | Ring deformation |

Data sourced from Green and Barnard (1963). chemicalbook.com Intensity abbreviations: s = strong, m = medium, w = weak.

When this compound is incorporated into larger molecules or coordination complexes, its vibrational spectrum undergoes characteristic shifts. These shifts are diagnostic for confirming the substitution or coordination.

In copper(II) complexes, the coordination of this compound through its nitrogen atom is confirmed by shifts in the pyridine ring's stretching vibrations. ufl.edu Specifically, the ν(C–C) and ν(C–N) stretching vibrations, which appear in the 1608–1424 cm⁻¹ range, are key indicators. The N-coordination is particularly evidenced by strong and medium bands appearing between 1484–1424 cm⁻¹ in the FT-IR spectra of these complexes. ufl.edu

Similarly, studies on derivatives like this compound-4-carbothioamide utilize Fourier Transform Raman and Infrared spectroscopy to investigate the molecular structure. cam.ac.uk The analysis of the vibrational spectra of such derivatives provides insight into how functional groups attached to the pyridine ring influence its electronic structure and bonding, which is reflected in the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms. For this compound and its related compounds, ¹H and ¹³C NMR are crucial for structural confirmation and for studying complex chemical processes like polymerization and the formation of reactive intermediates. cam.ac.uk

While this compound itself does not polymerize, its close analog, 2-vinylpyridine (B74390), undergoes anionic polymerization where stereochemistry is critical. NMR spectroscopy is instrumental in understanding the stereochemical outcomes of these reactions. The process involves the formation of intermediate carbanions whose structure and geometry dictate the tacticity (the stereochemical arrangement of chiral centers) of the final polymer.

Research on the anionic polymerization of 2-vinylpyridine has used ¹H and ¹³C NMR to characterize the resulting polymers. These studies can determine the sequence statistics of the polymer chain, revealing whether the monomer addition is predominantly meso-like (racemic-like) or syndiotactic-like. This stereochemical control is influenced by factors such as the stabilization of the metal cation by the pyridine rings in the growing polymer chain. For instance, in the polymerization of 3-methyl-2-vinylpyridine, NMR analysis showed that while dimers had a racemic-like methylation stereochemistry, the higher oligomers and the polymer were meso-like.

The stereochemistry of polymerization is directly linked to the structure of the transient carbanion intermediates formed during the reaction. Advanced NMR techniques are used to characterize these reactive species. In studies of model systems for the anionic polymerization of 2-vinylpyridine, ¹H and ¹³C NMR have been used to identify the presence of geometric carbanion isomers.

These studies revealed the existence of (E) and (Z) carbanion isomers that interconvert slowly. The ratio of these isomers was found to be dependent on the counter-cation (e.g., Li⁺, K⁺, Cs⁺) used in the anionic initiation. This detailed characterization helps to build a kinetic model that connects the structure of the intermediate carbanions to the stereochemistry of the resulting polymer. The ability of NMR to distinguish these isomers provides crucial insight into the mechanism of the polymerization reaction at a molecular level.

Mass Spectrometry (MS/MS) for Isomer Quantitation

Tandem mass spectrometry (MS/MS) is an advanced analytical technique used for the structural analysis and quantification of compounds, including the differentiation of isomers. A study has highlighted the use of direct sampling tandem mass spectrometry combined with multiway calibration for the specific purpose of isomer quantitation. This approach is particularly valuable for analyzing complex mixtures where isomers of this compound (such as 3- or 4-Ethylpyridine) might be present. The technique involves mass selection of a parent ion, followed by its fragmentation and analysis of the resulting daughter ions, providing a level of specificity that allows for accurate quantification even in the presence of interfering substances.

Supercritical Fluid Chromatography (SFC) with this compound Stationary Phases

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique, valued for its high efficiency, reduced analysis times, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com Within SFC, the choice of stationary phase is a critical factor that governs separation selectivity. chromatographytoday.com Among the polar stationary phases developed specifically for SFC, this compound (2-EP) bonded silica (B1680970) has become a cornerstone, particularly for the analysis of basic compounds. pci-hplc.comceon.rs Introduced in the early 2000s, this phase addresses common challenges in SFC, such as improving peak shape for basic analytes and offering a unique selectivity profile compared to more traditional phases like bare silica or cyano columns. chromatographyonline.comhplc.eu

The this compound phase consists of a pyridine ring bonded to the silica support. The nitrogen atom in the pyridine moiety can act as a hydrogen bond acceptor. nih.gov Under the typically acidic conditions created by the carbon dioxide-alcohol mobile phase, the pyridine nitrogen can become protonated, leading to electrostatic interactions that are beneficial for the separation of a wide range of compounds. nih.gov This characteristic often allows for the analysis of basic compounds with excellent peak symmetry without requiring basic additives in the mobile phase. chromatographytoday.compci-hplc.com

Chiral and Achiral Separations

While SFC is a dominant technique for chiral separations, the role of the this compound stationary phase is almost exclusively in the realm of achiral separations. chromatographyonline.compci-hplc.com It has been described as the "gold standard" for the achiral analysis of basic compounds, providing excellent peak shape and reproducibility. pci-hplc.com Its unique selectivity makes it a valuable tool in method development when other columns fail to provide adequate resolution. chromatographyonline.com

Research has demonstrated the distinct selectivity of the this compound phase compared to other common SFC stationary phases like silica and cyanopropyl (CN). In a study comparing these three phases, the this compound column generally showed stronger retention and provided a complete separation of an eight-component mixture containing corticosteroids, xanthines, and sulfonamides, which was not achieved on the other columns under the same conditions. chromatographyonline.com This highlights the powerful effect of stationary phase chemistry on separation selectivity in SFC. chromatographyonline.com

The utility of this compound phases extends beyond just basic compounds. Studies have also shown its effectiveness for separating acidic compounds. For instance, a non-endcapped this compound column was found to provide optimal performance and enhanced selectivity for a mixture of carboxylic acids compared to its endcapped version. chromatographyonline.com While primarily used for achiral separations, its application can be a crucial first-dimension step in two-dimensional SFC systems designed for purifying chiral compounds from complex mixtures containing achiral impurities.

Table 1: Separation of an Eight-Component Test Mixture on a this compound SFC Column

| Compound | Class | Retention Time (min) |

| Theophylline | Xanthine | ~2.2 |

| Caffeine | Xanthine | ~2.4 |

| Cortisone | Corticosteroid | ~3.0 |

| Prednisone | Corticosteroid | ~3.0 |

| Hydrocortisone | Corticosteroid | ~3.2 |

| Prednisolone | Corticosteroid | ~3.4 |

| Sulfaquinoxaline | Sulfonamide | ~4.1 |

| Sulfamerazine | Sulfonamide | ~4.3 |

Note: Retention times are approximate values based on the chromatogram from the cited study. The separation was performed under gradient conditions with a mobile phase of CO2 and methanol (B129727). Cortisone and Prednisone were not fully resolved. chromatographyonline.com

Optimization of Mobile Phase Composition

The mobile phase in SFC, typically composed of supercritical carbon dioxide and an organic modifier like methanol, is a key parameter for optimizing separations. researchgate.net On this compound columns, fine-tuning the mobile phase composition, including the choice of organic modifier and the use of additives, can significantly impact retention, selectivity, and peak shape. nih.gov

A systematic study on the separation of 26 neutral, acidic, and basic pharmaceuticals on a this compound column demonstrated a robust strategy for mobile phase optimization. The research involved varying the ratio of methanol (MeOH) and acetonitrile (B52724) (ACN) as the organic modifier while keeping acidic (formic acid, FA) and basic (isopropylamine, IPA) additives at a constant low level. nih.gov

By plotting the adjusted retention times as a function of the MeOH/ACN ratio, researchers identified an optimal modifier composition of 65% MeOH and 35% ACN. This specific ratio minimized co-elutions and maximized resolution across the diverse set of pharmaceutical compounds. nih.gov The study concluded that while stationary phase chemistry is the primary driver of selectivity, the optimization of the modifier composition is a critical parameter for achieving the desired separation. researchgate.net

Additives play a crucial role, especially for challenging compounds. While this compound columns can often analyze moderately basic compounds without additives, their use is sometimes necessary. chromatographytoday.com For instance, extremely basic compounds may require an additive like ammonium (B1175870) acetate (B1210297) to achieve good peak shape. chromatographytoday.com In the optimization study of 26 pharmaceuticals, small amounts of both formic acid and isopropylamine (B41738) were kept in the mobile phase to ensure good peak symmetry for both acidic and basic analytes, respectively. nih.gov This approach highlights the importance of a tailored mobile phase to handle complex mixtures with diverse chemical properties.

Table 2: Mobile Phase Optimization for the Separation of Pharmaceuticals on a this compound Column

| Parameter | Condition | Purpose |

| Stationary Phase | This compound (3 µm particles) | Provides unique selectivity for diverse compounds. |

| Mobile Phase | Supercritical CO2 with organic modifier | Primary eluent. |

| Organic Modifier | Methanol (MeOH) / Acetonitrile (ACN) | Adjusted to optimize selectivity and resolution. |

| Optimal Modifier Ratio | 65% MeOH / 35% ACN | Experimentally determined to provide the best overall separation for a test set of 26 drugs. nih.gov |

| Additive 1 | 0.25% v/v Formic Acid (FA) | Improves peak shape of basic analytes. nih.gov |

| Additive 2 | 0.25% v/v Isopropylamine (IPA) | Improves peak shape of acidic analytes. nih.gov |

Theoretical and Computational Studies of 2 Ethylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-ethylpyridine and its isomers, the B3LYP functional combined with basis sets like 6-31G* and 6-311G** has been effectively used to find the most stable geometries. rsc.orgnih.gov These calculations help in understanding the molecule's conformation, including the orientation of the ethyl group relative to the pyridine (B92270) ring.

Studies have shown that for ethylpyridines, the calculated optimized geometric parameters, such as bond lengths and angles, are in good agreement with experimental data. researchgate.net The B3LYP method, in particular, has been noted to be superior to the Hartree-Fock (HF) method for determining both vibrational frequencies and geometric parameters. researchgate.net The stability of different isomers can also be compared, providing insights into their relative abundance and reactivity.

The electronic properties of this compound have been explored through DFT, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of these frontier orbitals are critical in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. jocpr.com

For the ethylpyridine isomers, HOMO and LUMO energies have been simulated, and their energy band gaps have been determined. researchgate.net This analysis reveals how the position of the ethyl group influences the electronic charge distribution within the pyridine ring. Such calculations show that charge transfer can occur within the molecule, which is a crucial aspect of its reactivity and potential applications in electronic materials. researchgate.net

Thermochemical Studies

Thermochemical studies, both experimental and computational, provide fundamental data on the energy content of molecules, which is essential for understanding chemical reactions and stability.

The standard molar enthalpy of combustion (Δc H°) and formation (Δf H°) are key thermochemical parameters. For this compound, the standard molar energy of combustion has been measured using static bomb calorimetry. rsc.orgnih.gov From this, the standard molar enthalpy of formation in the gaseous phase at 298.15 K has been calculated.

Experimental studies have determined the gas-phase standard molar enthalpy of formation for this compound to be (79.4 ± 2.6) kJ·mol⁻¹. rsc.orgnih.gov This value was derived from the molar energy of combustion and the molar enthalpy of vaporization, which was obtained using Calvet microcalorimetry. rsc.orgnih.gov

Table 1: Experimental Thermochemical Data for Ethylpyridine Isomers

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) (kJ·mol⁻¹) |

|---|---|

| This compound | 79.4 ± 2.6 rsc.orgnih.gov |

| 4-Ethylpyridine (B106801) | 81.0 ± 3.4 rsc.orgnih.gov |

Computational studies have been instrumental in exploring the relationship between the molecular structure and the energetic properties of the full set of ethylpyridine isomers (2-, 3-, and 4-ethylpyridine). DFT calculations, specifically using the B3LYP functional, have been employed to estimate the enthalpies of formation for all isomers, including those not studied experimentally. rsc.orgnih.gov This is often achieved through the use of isodesmic reactions, a computational strategy that helps to cancel out systematic errors in the calculations. nih.gov

The results of these studies indicate that the position of the ethyl group on the pyridine ring has a discernible effect on the molecule's stability. By comparing the calculated and experimental enthalpies of formation, a comprehensive picture of the isomers' relative stabilities can be drawn, providing valuable information for chemical synthesis and reaction design. rsc.orgnih.gov

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods have been applied to study this compound. Ab initio calculations, such as the Hartree-Fock (HF) method and more advanced methods like Møller-Plesset perturbation theory (MP2), provide alternative approaches for investigating molecular properties. researchgate.netnih.gov

For instance, ab initio calculations at the ROMP2/6-31G(d,p) level have been used to estimate the energetics involved in the interconversions of various isomers of ionized ethylpyridine in the gas phase. nih.gov These high-level calculations provide theoretical support for experimental observations from techniques like mass spectrometry. nih.gov Furthermore, quantum chemical calculations are used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental spectra for structural confirmation and detailed vibrational mode assignment. researchgate.net These computational approaches are invaluable for building a complete theoretical model of this compound's chemical behavior. oberlin.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to provide detailed insights into the behavior of molecules at an atomic level. While comprehensive molecular dynamics studies focused exclusively on pure this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established through research on its isomers and other pyridine derivatives. researchgate.netaip.orgacs.org These related studies provide a strong foundation for understanding the expected findings from MD simulations of this compound, particularly concerning its liquid structure, conformational dynamics, and behavior at interfaces.

MD simulations model the interactions between atoms using a set of potential energy functions known as a force field. nih.govnih.govacs.org For organic molecules like this compound, commonly used force fields include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General Amber Force Field). acs.orgresearchgate.net In a typical simulation of liquid this compound, a cubic box is filled with hundreds or thousands of this compound molecules, and periodic boundary conditions are applied to mimic a bulk liquid. The system is then evolved over time by integrating Newton's equations of motion, allowing for the calculation of various structural and dynamic properties.

Research Findings from Analogous Systems

Studies on related pyridine derivatives, such as 4-ethylpyridine and 2-methylpyridine (B31789), have demonstrated the utility of MD simulations in elucidating key molecular behaviors that are directly applicable to this compound.

Liquid Structure and Intermolecular Interactions: MD simulations can reveal the local ordering of molecules in the liquid state through the calculation of radial distribution functions (RDFs). For pyridine and its derivatives, simulations have shown characteristic packing and orientation due to a combination of van der Waals forces and electrostatic interactions involving the nitrogen atom and the aromatic ring. aip.orgresearchgate.net It is expected that the RDF for this compound would show a distinct first solvation shell, with a specific orientation of neighboring molecules relative to a central one, influenced by the steric hindrance and electronic nature of the ethyl group at the 2-position.

Interfacial Behavior: Research on the interfacial behavior of 4-ethylpyridine at both liquid/vapor and oil/water interfaces has provided significant insights. aip.orgacs.org At a liquid/vapor interface, pyridine derivatives tend to orient themselves to minimize surface energy. aip.org At an oil/water interface, 4-ethylpyridine has been shown to act as a surfactant, accumulating at the interface with the pyridine ring oriented parallel to the interfacial plane and the nitrogen atom preferentially pointing towards the water phase. acs.orgresearchgate.net A similar behavior would be anticipated for this compound, although the position of the ethyl group would likely influence the precise orientation and packing at the interface.

Conformational Dynamics: The ethyl group in this compound is not static but can rotate around the C-C bond connecting it to the pyridine ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with its environment.

The table below summarizes typical parameters that would be defined in a molecular dynamics simulation of liquid this compound, based on standard practices for similar organic liquids.

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | OPLS-AA or GAFF | A set of equations and parameters to describe the potential energy of the system. acs.orgresearchgate.net |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying liquid properties. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 1-2 fs | The small time interval at which forces are recalculated and positions are updated. |

| Simulation Time | 10-100 ns | The total duration of the simulation, which needs to be long enough to sample relevant molecular motions. |

Based on simulations of analogous compounds, the following table outlines the expected orientational preferences of the this compound molecule at different interfaces.

| Interface | Expected Orientation of Pyridine Ring | Expected Orientation of Nitrogen Atom | Reference for Analogy |

|---|---|---|---|

| Liquid-Vapor | Tilted or parallel to the interface | Directed towards the liquid phase | aip.org |

| Oil-Water | Parallel to the interface | Preferentially directed towards the water phase | acs.org |

Applications of 2 Ethylpyridine in Materials Science

2-Ethylpyridine in Polymer Chemistry

In the realm of polymer chemistry, the monomer most relevant to this compound is 2-vinylpyridine (B74390). 2-Vinylpyridine, which features a vinyl group instead of an ethyl group at the 2-position, is readily polymerizable. The resulting polymer, poly(2-vinylpyridine) (P2VP), and its copolymers are central to this field of study. The ethyl group in this compound can be considered the saturated analogue of the vinyl group in the monomer, and this compound is often used as a model compound for spectroscopic and electronic studies of these polymers.

Pyridine-based copolymers are synthesized to tailor material properties for specific applications. The incorporation of pyridine-containing monomers, such as 2-vinylpyridine, into a polymer backbone can be achieved through various polymerization techniques. Free radical polymerization and living anionic polymerization are common methods used. researchgate.netmdpi.com For example, copolymers of 2-vinylpyridine with monomers like 5-ethenyl-2-methylpyridine or styrene (B11656) can be synthesized via free radical polymerization. researchgate.net

Living anionic polymerization offers precise control over the molecular weight and architecture of the resulting copolymers. This technique has been employed to create well-defined block copolymers such as poly(styrene)-block-poly(2-vinylpyridine) (PS-b-P2VP) and poly(dimethylsiloxane)-block-poly(2-vinylpyridine) (PDMS-b-P2VP). mdpi.com In the synthesis of PDMS-b-P2VP, living poly(dimethylsiloxane) and poly(2-vinylpyridine) homopolymers are covalently joined using chlorosilane chemistry. mdpi.com Similarly, arborescent graft copolymers have been prepared by reacting living P2VP anions with a chloromethylated polystyrene substrate.

Another approach involves the synthesis of copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene using azo-bis-isobutyronitrile (AIBN) as a catalyst. nih.gov The resulting copolymer can then be grafted with pyridine (B92270) derivatives. nih.gov

Table 1: Molecular Characteristics of Various Pyridine-Based Copolymers

| Copolymer System | Monomers | Synthesis Method | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| P(2VP-MMA) | 2-Vinylpyridine, Methyl Methacrylate | Not Specified | 15,000 - 90,000 | 1.06 - 1.12 | rsc.org |

| PDMS-b-P2VP | Dimethylsiloxane, 2-Vinylpyridine | Anionic Polymerization | 9,800 - 36,000 | 1.04 - 1.08 | mdpi.com |

| PMA/PSA Grafted Pyridine | 3-(4-acetylphenylcarbamoyl) acrylic acid, Styrene | AIBN Catalyzed Copolymerization | 37,300 - 52,300 | 2.3 - 3.8 | nih.gov |

| P(tBMA/2VP) | tert-Butyl Methacrylate, 2-Vinylpyridine | Nitroxide-Mediated Polymerization | 3,800 - 10,400 | 1.30 - 1.41 | researchgate.net |

Mn = Number Average Molecular Weight, PDI = Polydispersity Index

The presence of the pyridine ring in polymers significantly influences their electronic and mechanical properties. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can participate in hydrogen bonding and complexation with metal ions, thereby altering the material's characteristics. polysciences.com

Poly(2-vinylpyridine) is a cationic water-soluble polymer that exhibits excellent thermal stability and film-forming properties. polysciences.com The electronic structure of P2VP has been studied in detail, revealing that low-energy electronic excitations can be described as molecular-ion states associated with the pendant pyridine groups. These states are modified by the polymer matrix, leading to a relaxation-energy shift compared to the monomeric analogue, this compound.

The dielectric properties of P2VP are of particular interest. Broadband dielectric spectroscopy studies have identified a relaxation process that is slower than the main α-relaxation. nsf.gov In random copolymers of styrene and 2-vinylpyridine, the relaxation strength of this slower process, relative to the α-process, increases at lower 2-vinylpyridine concentrations. nsf.gov

The mechanical properties of pyridine-containing polymers are also noteworthy. For instance, the glass transition temperature (Tg) is a key parameter. In PDMS-b-P2VP copolymers, two distinct glass transition temperatures are observed, corresponding to the PDMS and P2VP blocks, at approximately -121 °C and 100 °C, respectively. mdpi.com This large difference indicates a significant disparity in the flexibility of the two polymer segments. mdpi.com

Table 2: Thermal and Electrical Properties of Pyridine-Containing Polymers

| Polymer/Copolymer | Property | Value | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine) | Glass Transition Temperature (Tg) | ~100 °C | mdpi.com |

| PDMS-b-P2VP | Tg of PDMS block | < -121 °C | mdpi.com |

| PDMS-b-P2VP | Tg of P2VP block | ~100 °C | mdpi.com |

| Poly(2-vinylpyridine) | Electrical Conductivity | Increases upon complexation with metal chlorides | researchgate.net |

The unique electronic properties of pyridine-containing polymers make them suitable for applications in electroactive materials and optoelectronics. researchgate.net Their ability to conduct electricity, often enhanced by doping or complexation, and their electrochemical stability are key advantages. researchgate.net

Pyridine-based polymers can be used in the development of various electronic devices. rsc.org For example, block copolymers containing P2VP have been used as templates for the formation of metal nanoparticles, creating nanocomposites with enhanced functionality for electronic and photonic applications. rsc.org The nitrogen atom of the pyridine ring provides a site for complexation, which is crucial in these applications. rsc.org

In the field of optoelectronics, these polymers are explored for their potential use in devices like light-emitting diodes (LEDs) and photovoltaic cells. researchgate.netrug.nl The optical properties of these materials, such as their ability to absorb and emit light, are central to these applications. researchgate.net For instance, pyridine derivatives have been investigated as components in dye-sensitized solar cells. researchgate.net

This compound Derivatives in Functional Materials

Beyond polymer chemistry, derivatives of this compound have found significant use in the creation of functional materials, particularly in the fields of chromatography and chemical sensing.

This compound-bonded silica (B1680970) has become a prominent stationary phase in supercritical fluid chromatography (SFC), especially for the analysis of basic compounds. researchgate.net The introduction of this compound stationary phases was a significant development, as they often allow for the separation of basic analytes without the need for mobile phase additives that can interfere with mass spectrometry detection. chemicalpapers.commdpi.com

The mechanism behind the effectiveness of this compound stationary phases involves the interaction between the basic nitrogen atom of the pyridine ring and the surface of the silica support. One proposed mechanism is that the pyridine ligand forms a hydrogen bond with a nearby silanol (B1196071) group on the silica surface, which prevents undesirable interactions between the silanol groups and basic analytes. mdpi.com In the acidic environment created by carbon dioxide and alcohol mobile phases, the pyridine group can become protonated, leading to electrostatic repulsion of positively charged basic analytes, which also helps to improve peak shape. mdpi.com

Several commercial this compound stationary phases are available, and their performance can vary depending on the properties of the underlying silica matrix. chemicalpapers.com A study comparing five different commercial this compound columns found that the percentage of basic compounds exhibiting good peak shape ranged from 22% to 77%, highlighting the influence of the stationary phase's specific characteristics. chemicalpapers.com

Table 3: Performance of Selected this compound (2-EP) Stationary Phases in SFC for Basic Compounds

| Stationary Phase | Support Material | % of Basic Compounds with Gaussian Peaks | Reference |

|---|---|---|---|

| PrincetonSFC 2-EP | Not Specified | 77% | chemicalpapers.com |

| Zymor Pegasus 2-EP | Not Specified | 69% | chemicalpapers.com |

| Waters Viridis Silica 2-EP | Silica | 52% | chemicalpapers.com |

| Waters Viridis BEH 2-EP | Hybrid Silica | 44% | chemicalpapers.com |

| ES Industries GreenSep 2-EP | Not Specified | 22% | chemicalpapers.com |

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives promising candidates for the development of chemical sensors. researchgate.net This coordination can lead to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Several studies have demonstrated the use of pyridine derivatives in metal ion sensing. For instance, a fluorescent sensor for the detection of Zn2+ has been developed based on an imidazo[1,2-a]pyridine (B132010) derivative. rsc.org This sensor showed a significant fluorescence enhancement in the presence of Zn2+ with a low limit of detection. rsc.org

In another approach, hydrogen-bonded heterosynthons formed between dicarboxylic acids and 2-amino-3-methylpyridine (B33374) have been shown to act as colorimetric sensors for a range of metal ions in aqueous solutions. chemicalpapers.com The complexation of the metal ion with the heterosynthon results in a distinct color change. chemicalpapers.com

Copper(II) complexes with this compound have been synthesized and characterized, and these types of interactions are fundamental to the design of sensors for specific metal ions. rsc.org Furthermore, a fluorescent probe incorporating a methylpyridine moiety has been developed for the detection of pH as well as Hg2+ and Cu2+ ions. nih.gov

Table 4: Examples of Pyridine Derivative-Based Chemical Sensors

| Sensor Type | Pyridine Derivative | Analyte(s) | Detection Limit | Reference |

|---|---|---|---|---|

| Fluorescent | Imidazo[1,2-a]pyridine derivative | Zn2+ | 6.8 x 10-8 M | rsc.org |

| Colorimetric | 2-Amino-3-methylpyridine with dicarboxylic acids | Various metal ions | Not specified | chemicalpapers.com |

| Fluorescent | Naphthalimide-piperazine with methylpyridine | pH, Hg2+, Cu2+ | 8.8 x 10-8 M (for Hg2+), 1.5 x 10-8 M (for Cu2+) | nih.gov |

| Impedimetric | 2-Methylpyridine-substituted cyclam | Gd3+ | 35 pM | mdpi.com |

Biological and Environmental Aspects of 2 Ethylpyridine

Biodegradation and Environmental Fate Studies

The environmental impact of 2-ethylpyridine is largely dictated by its susceptibility to microbial breakdown and its behavior in soil, water, and air.

Microbial Degradation by Specific Bacterial Strains (e.g., Arthrobacter sp.)

Numerous microorganisms have demonstrated the ability to degrade this compound, utilizing it as a source of carbon, nitrogen, and energy. A notable bacterial species in this regard is Arthrobacter. An Arthrobacter sp. isolated from the contaminated subsurface sediment of an industrial site was found to be capable of utilizing this compound for growth. nih.govasm.org This particular strain, also able to grow on 2-methylpyridine (B31789) and 2-hydroxypyridine, was identified as ATCC 49987. asm.org Studies on an Arthrobacter sp. that degrades α-picoline (2-methylpyridine) revealed it could also use this compound as a growth substrate, with cells grown on one compound able to oxidize the other, suggesting a shared metabolic pathway. ias.ac.innih.gov The degradation of this compound by Arthrobacter sp. is accompanied by the release of ammonium (B1175870). nih.gov

Besides bacteria, various fungi can also transform this compound. semanticscholar.org Species such as Aspergillus niger VKM F-1119, Beauveria bassiana VKM F-2533, and Penicillium sp. strain 13 have been shown to mediate its biotransformation. semanticscholar.orgsci-hub.se Additionally, a filamentous bacterium, Pseudonocardia sp. strain M43, isolated from sludge, can utilize 4-ethylpyridine (B106801) and is believed to degrade it via an initial hydroxylation pathway, a mechanism that may be relevant to other isomers like this compound. oup.comoup.com

Biotransformation Pathways and Intermediate Metabolites

The microbial breakdown of this compound proceeds through several identified pathways, yielding distinct intermediate metabolites.

In fungal transformations, the initial attack often occurs on the ethyl side chain or the pyridine (B92270) ring nitrogen. Aspergillus niger VKM F-1119 transforms this compound into (–)-2-(1-hydroxyethyl)pyridine, 2-(2-hydroxyethyl)pyridine (B196109), and trace amounts of this compound N-oxide. sci-hub.se Beauveria bassiana and Penicillium sp. also produce the optically active 2-(1-hydroxyethyl)pyridine. semanticscholar.org In contrast, Aspergillus awamori and Scopulariopsis brevicaulis form 2-(2-hydroxyethyl)pyridine from this compound. semanticscholar.org

Bacterial degradation can follow different routes. An aerobic mixed bacterial culture was found to oxidize the pyridine ring, converting this compound into 6-ethyl-2(1H)-pyridone. semanticscholar.orgsemanticscholar.org For Arthrobacter sp., the degradation of alkylpyridines like this compound appears to proceed via a reductive pathway. ias.ac.in Research on the related compound α-picoline suggests that pyruvate (B1213749) and succinic semialdehyde are key metabolites that accumulate during the process, indicating that the pyridine ring is likely cleaved to form these intermediates. ias.ac.innih.gov

A summary of identified metabolites is presented below.

| Original Compound | Degrading Microorganism(s) | Intermediate Metabolite(s) |

| This compound | Aspergillus niger VKM F-1119 | (–)-2-(1-hydroxyethyl)pyridine, 2-(2-hydroxyethyl)pyridine, this compound N-oxide sci-hub.se |

| This compound | Beauveria bassiana, Penicillium sp. | 2-(1-hydroxyethyl)pyridine semanticscholar.org |

| This compound | Aspergillus awamori, Scopulariopsis brevicaulis | 2-(2-hydroxyethyl)pyridine semanticscholar.org |

| This compound | Mixed culture of aerobic bacteria | 6-ethyl-2(1H)-pyridone semanticscholar.orgsemanticscholar.org |

| This compound | Arthrobacter sp. | Pyruvate, Succinic semialdehyde (inferred from α-picoline studies) ias.ac.innih.gov |

Effects of Sorption on Biodegradation

The bioavailability of pyridine compounds for microbial degradation can be significantly influenced by sorption to environmental matrices like clay minerals and organic matter. While specific studies on this compound are limited, research on the closely related compound 2-methylpyridine provides critical insights. oup.comresearchgate.netresearchgate.net

Sorption of 2-methylpyridine to clay minerals such as kaolinite, illite, hectorite, and montmorillonite (B579905) is positively correlated with the cation exchange capacity (CEC) of the mineral. oup.comresearchgate.net This suggests that the process occurs primarily through a cation exchange reaction involving the protonated pyridinium (B92312) ion. oup.comresearchgate.net

Crucially, this sorption generally reduces the rate of biodegradation. oup.comnih.gov The attenuation in degradation is linked to the fraction of the compound sorbed to the mineral surface, indicating that the sorbed molecules are not directly available for microbial uptake and degradation. oup.comresearchgate.net Soil microorganisms typically degrade chemicals that are present in the soil solution. nih.gov Therefore, strong sorption can limit the compound's partitioning into the liquid phase, thereby reducing its bioavailability and slowing its decay. nih.gov In one study, with the exception of kaolinite, adsorption of 2-methylpyridine onto various clays (B1170129) and a synthetic resin reduced its degradation rate by an Arthrobacter sp. oup.com

Persistence in Environmental Media (Air, Water, Soil, Sediments)

The environmental persistence of this compound is a complex issue with some conflicting data. Some assessments suggest that its persistence is unlikely due to its water solubility, which would make it mobile in the environment. fishersci.comthermofisher.com However, other screenings have determined that alkylated pyridines, as a class, are persistent in air, water, soil, and sediments. canada.cacanada.ca

In the atmosphere, vapor-phase alkylpyridines are degraded by reacting with photochemically-produced hydroxyl radicals. jubilantingrevia.com For the related isomer 2-ethyl-4-methylpyridine, the predicted atmospheric oxidation half-life is 2.9 days. canada.ca

In aquatic systems, volatilization is an important elimination pathway, particularly in neutral or alkaline waters where the compound exists mainly in its neutral form. oecd.org For the isomer 5-ethyl-2-methylpyridine (B142974), the calculated volatilization half-life from a model river is 1.5 days, while from a model lake it is 20 days. oecd.org

Biological Activity and Mechanisms of Action

Beyond its environmental fate, this compound exhibits notable biological activity, particularly in terms of its toxicity to cells.

Cytotoxicity Studies

This compound has been shown to induce cell death in various cell types through mechanisms involving oxidative stress and mitochondrial damage. researchgate.netnih.gov

A key study investigated the effects of this compound, a known component of cigarette smoke, on human retinal pigment epithelial cells (ARPE-19). researchgate.netnih.gov Exposure to this compound led to a significant, concentration-dependent decrease in cell viability. researchgate.netnih.gov The mechanism of cell death was identified as caspase-dependent apoptosis, evidenced by increased activity of caspase-3/7 and the initiator caspase-9. researchgate.netnih.gov Furthermore, the compound induced significant mitochondrial dysfunction, characterized by elevated levels of reactive oxygen species (ROS/RNS), a decrease in the mitochondrial membrane potential (ΔΨm), and a reduced mitochondrial redox potential. researchgate.netnih.gov These findings suggest that this compound's cytotoxicity is mediated through an oxidative stress pathway that targets mitochondria. researchgate.net

The table below summarizes the cytotoxic effects observed in ARPE-19 cells after 24-hour exposure to this compound.

| 2-EP Concentration | Cell Viability (% of control) | Caspase-3/7 Activity | Caspase-9 Activity | Mitochondrial Membrane Potential (ΔΨm) |

| 10 µM | No significant decrease | Minimal | No significant increase | No significant decrease |

| 20 µM | 67.5% | Significantly increased | Significantly increased | Significantly decreased |

| 30 µM | 56.0% | Significantly increased | Significantly increased | Significantly decreased |

| 40 µM | 39.3% | Significantly increased | Significantly increased | Significantly decreased |

| (Data sourced from Narayanan et al., 2014) researchgate.netnih.gov |

In another context, metal complexes incorporating this compound as a ligand have been evaluated for their anticancer properties. A copper(II) complex with this compound was tested in vitro against human lung (A549), breast (MCF7), and prostate (DU-145) cancer cell lines, as well as normal human embryonic kidney (HEK293T) and keratinocyte (HaCat) cells. nih.gov Similarly, a cationic platinum(II) complex bearing a N-(this compound)-1,8-naphthalimide ligand demonstrated potent anticancer activity by acting as a dual-DNA-damage agent, affecting both nuclear and mitochondrial DNA. nih.gov

Impact on Cellular Processes (e.g., Proliferation, Survival, Mitochondrial Function)

This compound, a component of cigarette smoke, has been shown to exert significant effects on various cellular processes, including proliferation, survival, and mitochondrial function. nih.govoup.com Studies on cultured mammalian cells, such as human umbilical vein endothelial cells (HUVECs), human microvascular endothelial cells (HMVECs) from the lung, and NIH 3T3 cells, have been conducted to understand its impact. sigmaaldrich.comthermofisher.comchemicalbook.comfishersci.ca

In proliferation medium, this compound has been observed to inhibit the proliferation of HUVECs and HMVECs. oup.com Conversely, in survival medium, it has been found to induce cell death in these same cell types at very low concentrations. oup.com Research on human retinal pigment epithelial (ARPE-19) cells demonstrated that exposure to this compound leads to a significant decrease in cell viability. researchgate.net

Table 1: Effects of this compound on Cellular Processes

| Cell Type | Effect on Proliferation | Effect on Survival | Mitochondrial Impact |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition oup.com | Induces cell death oup.com | Not specified |

| Human Microvascular Endothelial Cells (HMVECs) | Inhibition oup.com | Induces cell death oup.com | Not specified |

| NIH 3T3 Cells | Studied, but specific effects not detailed in provided context sigmaaldrich.comthermofisher.comchemicalbook.comfishersci.ca | Studied, but specific effects not detailed in provided context sigmaaldrich.comthermofisher.comchemicalbook.comfishersci.ca | Not specified |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Not specified | Decreased cell viability researchgate.net | Decreased mitochondrial membrane potential, Decreased redox potential nih.govresearchgate.net |

Generation of Reactive Oxygen Species (ROS)

Exposure to this compound has been linked to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. nih.govresearchgate.net In studies using human retinal pigment epithelial (ARPE-19) cells, treatment with this compound resulted in elevated levels of ROS and reactive nitrogen species (RNS). nih.gov This increase in oxidative stress is a key mechanism through which this compound induces cellular damage. nih.govresearchgate.net

The production of ROS is closely linked to the mitochondrial dysfunction caused by this compound. frontiersin.org The mitochondrial electron transport chain is a major site of ROS production, and when its function is disrupted, the leakage of electrons can lead to an increase in ROS generation. frontiersin.org This oxidative stress can, in turn, further damage mitochondria, creating a vicious cycle of mitochondrial dysfunction and ROS production. frontiersin.org The generation of ROS has been shown to be a significant factor in the cellular toxicity of this compound, contributing to processes such as apoptosis. nih.govresearchgate.nettandfonline.com

Caspase Activation and Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, through the activation of caspases, a family of proteases that play a central role in the apoptotic pathway. nih.govresearchgate.net In human retinal pigment epithelial (ARPE-19) cells, exposure to this compound led to a significant increase in the activity of both caspase-3/7 and caspase-9. nih.govresearchgate.net

Caspase-9 is an initiator caspase associated with the intrinsic, or mitochondrial, pathway of apoptosis. nih.govharvard.edu Its activation indicates that the apoptotic process is being triggered by mitochondrial damage. nih.gov Once activated, caspase-9 proceeds to activate effector caspases, such as caspase-3 and caspase-7. harvard.edu The activation of caspase-3/7 is a hallmark of the late stages of apoptosis and is responsible for carrying out the dismantling of the cell. nih.govharvard.edu The finding that this compound activates both caspase-9 and caspase-3/7 provides strong evidence that it induces apoptosis through a caspase-dependent mechanism initiated by mitochondrial dysfunction. nih.govresearchgate.net This process ultimately leads to cell death, characterized by morphological changes such as cell shrinkage and DNA fragmentation. harvard.edu

Enzyme Inhibition and Receptor Binding

This compound and its derivatives have been investigated for their ability to inhibit enzymes and bind to receptors. One area of research has focused on the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Ethionamide, which is this compound-4-carbothioamide, has shown potent inhibitory effects on mushroom tyrosinase. nih.gov This suggests that the this compound scaffold could be a basis for developing new tyrosinase inhibitors. nih.gov

In the context of receptor binding, nickel(II) cyclidene macrocycles with appended 2-aminoethyl(2-pyridine) receptors have been synthesized and studied for their ability to bind dicarboxylic acids. nih.govacs.orgresearchgate.net These "molecular tweezers" demonstrated the ability to bind unsaturated dicarboxylic acids, with the binding strength influenced by the structure of the macrocycle. nih.govacs.org This indicates that the this compound moiety can be incorporated into larger molecular structures to create specific receptor sites.

Furthermore, derivatives of this compound have been developed as inhibitors of vascular endothelial growth factor (VEGF) receptors-1 and -2, which are key targets in cancer therapy. nih.gov These compounds act as ATP-competitive inhibitors, and their selectivity for VEGFR-2 over VEGFR-1 can be controlled by modifying their chemical structure. nih.gov

This compound as a Precursor or Intermediate for Biologically Active Molecules